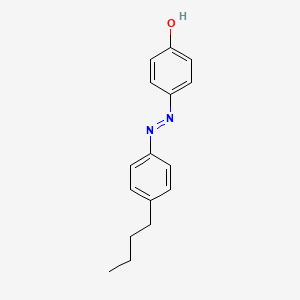

4-(4-Butylphenylazo)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-butylphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWNTOUHYJJODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420693 | |

| Record name | 4-(4-Butylphenylazo)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2496-21-1 | |

| Record name | 4-(4-Butylphenylazo)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-(4-Butylphenylazo)phenol

CAS Number: 2496-21-1 Synonyms: 4-Butyl-4'-hydroxyazobenzene, 4-[(4-Butylphenyl)diazenyl]phenol

This technical guide provides a comprehensive overview of 4-(4-Butylphenylazo)phenol, a chemical compound with applications in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, safety, and potential applications.

Physicochemical Properties

This compound is an organic compound characterized by an azo group linking a butyl-substituted phenyl ring to a phenol.[1] This structure imparts distinct chromogenic properties to the molecule.[1] The butyl group increases its hydrophobic nature, affecting its solubility and interactions with other substances.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈N₂O | [1][2] |

| Molecular Weight | 254.33 g/mol | [1][2] |

| Physical State | Solid, appearing as a light yellow to amber to dark green powder or crystal. | [1][3] |

| Melting Point | 77.0 to 82.0 °C | [3] |

| Solubility | Soluble in Acetone. | |

| Purity | Typically available at >98.0% (GC). | [3] |

Synthesis Protocol

The synthesis of this compound typically follows a standard azo coupling reaction. This process involves two main stages: the diazotization of an aromatic amine followed by coupling with a coupling agent, in this case, phenol. While a specific experimental protocol for this exact compound is not detailed in the provided search results, a general and representative procedure based on the synthesis of similar azo compounds, such as 4-phenylazophenol, can be described.[4]

Experimental Protocol: Azo Coupling Synthesis

-

Diazotization of 4-Butylaniline:

-

Dissolve 4-butylaniline in an acidic solution, typically hydrochloric acid or sulfuric acid, cooled to a low temperature (0-5 °C) in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dissolved in water to the 4-butylaniline solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization reaction can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

-

-

Coupling with Phenol:

-

In a separate vessel, dissolve phenol in an alkaline solution, such as sodium hydroxide, to form sodium phenoxide. This solution should also be cooled.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with constant stirring.

-

The coupling reaction occurs, leading to the formation of the this compound precipitate. The pH of the solution is critical and should be maintained in the alkaline range to facilitate the reaction.

-

-

Isolation and Purification:

-

The resulting solid product is collected by filtration.

-

The crude product is then washed with water to remove any unreacted salts and other water-soluble impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain a product of high purity.

-

Caption: General synthesis pathway for this compound.

Toxicological and Safety Information

The toxicological profile for this compound is not well-established. According to one safety data sheet, it is not classified as a hazardous substance or mixture.[5] However, data for structurally related azo compounds and phenols suggest that caution should be exercised. For instance, some azo compounds are suspected of causing genetic defects, and phenols can be toxic and corrosive.[6]

Safety and Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably under a chemical fume hood.[5] Install safety showers and eye wash stations in the vicinity.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]

Caption: Workflow for safe handling and emergency response.

Applications and Uses

The unique properties of this compound make it a compound of interest in several fields:

-

Dyes and Pigments: The azo group is a strong chromophore, giving the compound a vibrant color.[1] This makes it suitable for use in the manufacturing of dyes and pigments.[1]

-

Materials Science: It can be used in the development of functional materials. Its chromogenic properties could be exploited in materials that change color in response to external stimuli.[1]

-

Sensors: The potential for color change makes it a candidate for use in chemical sensors.

-

Liquid Crystals: Azo compounds are known to form liquid crystals, and the molecular structure of this compound is consistent with that of some liquid crystal molecules.

References

- 1. CAS 2496-21-1: 4-(4-butylphenyl)azophenol | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 2496-21-1 | TCI AMERICA [tcichemicals.com]

- 4. 4-PHENYLAZOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. gov.uk [gov.uk]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Butyl-4'-hydroxyazobenzene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butyl-4'-hydroxyazobenzene, a versatile aromatic azo compound. The document details its chemical structure, physicochemical properties, synthesis, and key applications in materials science and the life sciences. Particular emphasis is placed on its utility as a liquid crystal, a photochromic agent, and its potential in drug delivery systems.

Chemical Structure and Properties

4-Butyl-4'-hydroxyazobenzene is an organic compound characterized by a central azobenzene core functionalized with a butyl group at one para position and a hydroxyl group at the other. This substitution pattern imparts unique properties to the molecule, including liquid crystallinity and photochromism.

The chemical structure of 4-Butyl-4'-hydroxyazobenzene is as follows:

Table 1: Physicochemical and Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene

| Property | Value | Reference |

| IUPAC Name | (E)-4-((4-butylphenyl)diazenyl)phenol | N/A |

| CAS Number | 2496-21-1 | [1][2] |

| Molecular Formula | C₁₆H₁₈N₂O | [3] |

| Molecular Weight | 254.33 g/mol | [3] |

| Melting Point | 68-69 °C | [4] |

| Boiling Point | Not available | N/A |

| Appearance | Brown solid | [4] |

| ¹H NMR (CDCl₃, est.) | δ 7.9-7.8 (m, 4H), 7.3 (d, 2H), 6.9 (d, 2H), 5.0 (s, 1H, OH), 2.7 (t, 2H), 1.7-1.6 (m, 2H), 1.4-1.3 (m, 2H), 0.9 (t, 3H) | N/A |

| ¹³C NMR (CDCl₃, est.) | δ 158, 150, 147, 129, 125, 122, 116, 35, 33, 22, 14 | N/A |

| UV-Vis (Ethanol) | λmax ≈ 350 nm (π-π* transition), λmax ≈ 440 nm (n-π* transition) | [5] |

| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~3030 (Ar-H stretch), ~2950 (Alkyl C-H stretch), ~1600 (C=C stretch), ~1500 (N=N stretch) | [6] |

Estimated NMR data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Synthesis of 4-Butyl-4'-hydroxyazobenzene

The synthesis of 4-Butyl-4'-hydroxyazobenzene is typically achieved through a well-established azo coupling reaction. The general scheme involves the diazotization of 4-butylaniline followed by the coupling of the resulting diazonium salt with phenol.[2]

Experimental Protocol: Synthesis

Materials:

-

4-butylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Phenol

-

Sodium hydroxide (NaOH)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

-

Diazotization of 4-butylaniline:

-

Dissolve 4-butylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise while maintaining the temperature between 0-5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Preparation of the Coupling Solution:

-

In a separate beaker, dissolve phenol (1.1 eq) in an aqueous solution of sodium hydroxide and sodium bicarbonate.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

-

A colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold distilled water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-Butyl-4'-hydroxyazobenzene.

-

Dry the purified product in a vacuum oven.

-

Diagram 1: Synthesis Workflow of 4-Butyl-4'-hydroxyazobenzene

Caption: Synthetic pathway for 4-Butyl-4'-hydroxyazobenzene.

Applications in Materials Science

4-Butyl-4'-hydroxyazobenzene is a molecule of significant interest in materials science due to its liquid crystalline and photochromic properties.[1]

Liquid Crystals

The elongated, rigid structure of 4-Butyl-4'-hydroxyazobenzene, conferred by the azobenzene core and the terminal substituents, allows it to form liquid crystalline phases.[1] These mesophases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. The ability of these molecules to align in response to external stimuli, such as electric fields, makes them suitable for applications in liquid crystal displays (LCDs) and other electro-optical devices.[1]

Experimental Protocol: Characterization of Liquid Crystalline Phases

-

Polarized Optical Microscopy (POM):

-

Place a small amount of the synthesized 4-Butyl-4'-hydroxyazobenzene on a clean glass slide and cover with a coverslip.

-

Heat the sample on a hot stage while observing it under a polarized light microscope.

-

Observe the textures and their changes upon heating and cooling to identify the different liquid crystalline phases (e.g., nematic, smectic) and their transition temperatures.

-

-

Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample (5-10 mg) into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature to determine the temperatures and enthalpies of phase transitions.

-

Photochromism

The azobenzene unit in 4-Butyl-4'-hydroxyazobenzene can undergo a reversible trans-cis isomerization upon irradiation with light of a specific wavelength.[2] The more stable trans isomer can be converted to the cis isomer by UV light, and the reverse process can be induced by visible light or heat. This photo-switching behavior leads to changes in the molecule's shape, polarity, and absorption spectrum, making it a candidate for applications in optical data storage, molecular switches, and light-responsive materials.[2][7]

Experimental Protocol: Investigation of Photoisomerization

-

UV-Vis Spectroscopy:

-

Dissolve a small amount of 4-Butyl-4'-hydroxyazobenzene in a suitable solvent (e.g., ethanol or hexane).

-

Record the UV-Vis absorption spectrum of the solution to identify the characteristic absorption bands of the trans isomer.

-

Irradiate the solution with a UV lamp (e.g., 365 nm) for a period of time and record the UV-Vis spectrum at intervals to observe the spectral changes corresponding to the trans to cis isomerization.

-

Subsequently, irradiate the solution with visible light or keep it in the dark to monitor the reverse cis to trans isomerization.

-

Diagram 2: Photoisomerization of 4-Butyl-4'-hydroxyazobenzene

Caption: Reversible trans-cis isomerization process.

Potential Applications in Drug Development

While research on the specific biological activities of 4-Butyl-4'-hydroxyazobenzene is limited, the broader class of azobenzene-containing compounds has garnered significant attention in the field of drug development. Their unique properties offer opportunities for creating "smart" therapeutic systems.

Targeted Drug Delivery

The azo bond is susceptible to reduction by azoreductase enzymes, which are found in the microaerophilic environment of the colon and in hypoxic tumor tissues.[8][9] This enzymatic cleavage can be exploited to design colon-specific or tumor-targeted prodrugs. An active drug can be linked via an azo bond to a carrier molecule, rendering it inactive until it reaches the target site where the azo bond is cleaved, releasing the active drug.[10]

Photodynamic Therapy (PDT)

Certain azo dyes have been investigated as photosensitizers in photodynamic therapy (PDT).[11][12][13] Upon activation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. The ability to control the activation of the photosensitizer with light allows for targeted therapy, minimizing damage to surrounding healthy tissue.

Photoswitchable Therapeutics

The photoisomerization of azobenzenes can be used to control the activity of a drug. A bioactive molecule can be functionalized with an azobenzene moiety in such a way that its biological activity is dependent on the isomeric state of the azobenzene.[8] For example, one isomer may bind to a biological target while the other does not. This allows for the reversible activation and deactivation of the drug's effect using light.

Diagram 3: Conceptual Workflow for Azobenzene-Based Drug Delivery

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Butyl-4'-hydroxyazobenzene-Molbase [molbase.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biologically activatable azobenzene polymers targeted at drug delivery and imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) An azo dye for photodynamic therapy that is activated selectively by two-photon excitation (2021) | Vinayak Juvekar | 44 Citations [scispace.com]

- 12. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-(4-Butylphenylazo)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Butylphenylazo)phenol, also known as 4-Butyl-4'-hydroxyazobenzene, is an azo compound that has garnered interest for its potential applications in material science, particularly in the field of liquid crystals and photochromic materials. Its molecular structure, featuring a butylphenyl group linked to a phenol through an azo bridge, gives rise to its unique physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of the synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various scientific endeavors. A summary of its key physical properties is presented below.

| Physical Property | Value |

| Melting Point | 77.0 - 82.0 °C[1] |

| Boiling Point | Not available |

| Solubility | Soluble in acetone[1] |

| Appearance | Light yellow to amber to dark green powder/crystal[1] |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

¹H-NMR Spectrum

The ¹H-NMR spectrum provides detailed information about the hydrogen atoms in the molecule. A representative ¹H-NMR spectrum of 4-butyl-4'-hydroxyazobenzene has been reported.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.

Materials:

-

4-Butylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Phenol (C₆H₅OH)

-

Sodium hydroxide (NaOH)

-

Ice

-

Water

-

Suitable organic solvent for purification (e.g., ethanol)

Procedure:

-

Diazotization of 4-Butylaniline:

-

Dissolve 4-butylaniline in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.[3] An excess of hydrochloric acid is used to suppress the concentration of free aniline available for unwanted side reactions.[4][5]

-

Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

-

-

Preparation of the Coupling Solution:

-

Dissolve phenol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath to 0-5 °C.[6]

-

-

Azo Coupling:

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Dry the purified product under vacuum.

-

Synthesis Workflow

The synthesis of this compound follows a well-established pathway for azo dyes, involving the formation of a diazonium salt intermediate followed by an electrophilic aromatic substitution reaction with phenol.

Caption: Synthetic pathway of this compound.

Potential Applications

This compound is a molecule of interest in material science due to its potential to exhibit liquid crystalline and photochromic properties. The elongated, rigid structure conferred by the azobenzene core is a common feature in molecules that form liquid crystal phases.[7] These materials have applications in displays and optical sensors. The azo linkage can undergo reversible trans-cis isomerization upon exposure to light, leading to changes in the molecule's shape and properties, which is the basis for its photochromism. This characteristic is being explored for applications in optical data storage and smart materials.[8]

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. rsc.org [rsc.org]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. In the diazotization of arylamines with sodium nitrite and hydrochloric acid an excess of hydrochloric acid is used primarily to a Supress the concentration of free aniline available for coupling b Supress hydrolysis of phenol c Ensure a stoichiometric amount of nitrous acid d Neutralise the base liberated [doubtnut.com]

- 5. sarthaks.com [sarthaks.com]

- 6. researchgate.net [researchgate.net]

- 7. Diazotisation [organic-chemistry.org]

- 8. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(4-Butylphenylazo)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Butylphenylazo)phenol, an organic compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents.

Introduction

This compound is an azo compound characterized by a butylphenyl group linked to a phenol through a diazene bridge. The molecular structure, featuring both a hydrophobic butyl-substituted phenyl ring and a polar phenolic hydroxyl group, suggests a nuanced solubility profile in organic solvents of varying polarities. Understanding this solubility is critical for applications in formulation development, materials science, and analytical chemistry, where precise control over concentration is paramount. While qualitative data for similar azo dyes suggest solubility in solvents like acetone and ethanol, this guide provides the methodology to establish precise quantitative measures.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative prediction of its solubility can be made. The presence of the nonpolar butyl group and the two phenyl rings suggests good solubility in nonpolar and moderately polar aprotic solvents. The hydroxyl group can engage in hydrogen bonding, which may enhance solubility in polar protic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |

| Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |

| Isopropanol | C₃H₈O | 3.9 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |

| Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |

| Benzene | C₆H₆ | 2.7 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV-Vis Spectrophotometry

This section outlines a detailed experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

Procedure

Part 1: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

UV-Vis Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning the UV-Vis spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (Beer-Lambert Law calibration curve) and the correlation coefficient (R²). The R² value should be >0.99 for a valid calibration.

Part 2: Equilibrium Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flasks in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

synthesis of 4-(4-Butylphenylazo)phenol from 4-butylaniline

An In-depth Technical Guide to the Synthesis of 4-(4-Butylphenylazo)phenol from 4-Butylaniline

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes. Their extended conjugated systems are responsible for their vibrant colors, making them indispensable in various industries, including textiles, printing, and food.[1] Beyond their role as colorants, azo compounds are also significant in high-technology fields such as nonlinear optics, sensors, and biomedical applications due to their unique photochemical properties.[2]

The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[3][4] This guide provides a detailed technical overview of the synthesis of a specific azo compound, this compound, starting from 4-butylaniline. The procedure involves the formation of a diazonium salt from 4-butylaniline, which then acts as an electrophile in an electrophilic aromatic substitution reaction with phenol.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, safety guidelines, and a summary of key data.

Reaction Overview

The synthesis proceeds in two primary stages:

-

Diazotization: 4-butylaniline is converted into its corresponding diazonium salt, 4-butylbenzenediazonium chloride. This reaction is conducted in an acidic medium with sodium nitrite at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive diazonium salt.[3][5]

-

Azo Coupling: The freshly prepared 4-butylbenzenediazonium chloride solution is then slowly added to a basic solution of phenol. The diazonium cation acts as an electrophile and attacks the electron-rich phenoxide ion, typically at the para-position, to form the final azo compound, this compound.[1][6]

Quantitative Data

The following table summarizes the key physical and chemical properties of the reactants and the final product.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Butylaniline | C₁₀H₁₅N | C₁₀H₁₅N | 149.23 | Starting Material (Amine) |

| Sodium Nitrite | NaNO₂ | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | HCl | HCl | 36.46 | Acidic Medium |

| Phenol | C₆H₆O | C₆H₆O | 94.11 | Coupling Agent |

| Sodium Hydroxide | NaOH | NaOH | 40.00 | Basic Medium |

| This compound | C₁₆H₁₈N₂O | C₁₆H₁₈N₂O | 254.33 | Final Product |

Detailed Experimental Protocol

This protocol outlines a generalized yet detailed procedure for the synthesis. Specific quantities may be optimized based on the desired scale.

4.1 Materials and Reagents

-

4-Butylaniline (C₁₀H₁₅N)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Phenol (C₆H₅OH)

-

Sodium Hydroxide (NaOH)

-

Urea (CH₄N₂O)

-

Sodium Chloride (NaCl)

-

Ethanol (for recrystallization)

-

Distilled Water

-

Ice

-

Starch-iodide paper

4.2 Equipment

-

Beakers (assorted sizes)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Thermometer (-10 to 110 °C)

-

Dropping funnel

-

Büchner funnel and vacuum flask

-

Filter paper

-

Standard laboratory glassware

4.3 Procedure

Step 1: Preparation of 4-Butylbenzenediazonium Chloride Solution (Diazotization)

-

In a 250 mL beaker, dissolve a specific molar equivalent of 4-butylaniline in a solution of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature range throughout the diazotization step.[3]

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Cool this solution in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the cooled 4-butylaniline hydrochloride solution using a dropping funnel.[3] Vigorous stirring is essential to ensure proper mixing and heat dissipation. The temperature must not exceed 5 °C to prevent the decomposition of the unstable diazonium salt.[7]

-

After the complete addition of the nitrite solution, continue stirring for an additional 15-20 minutes.

-

Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper; the paper should turn blue-black. If the test is negative, add a small amount more of the NaNO₂ solution.

-

To quench any remaining excess nitrous acid, add a small amount of urea until the starch-iodide test is negative.[8] The resulting solution of 4-butylbenzenediazonium chloride should be kept cold and used immediately in the next step.

Step 2: Preparation of Alkaline Phenol Solution

-

In a separate, larger beaker (e.g., 500 mL), dissolve the equimolar amount of phenol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline phenol solution thoroughly in an ice bath to 0–5 °C. The basic conditions deprotonate phenol to the more reactive phenoxide ion.[6][9]

Step 3: Azo Coupling Reaction

-

While maintaining the low temperature and with vigorous stirring, slowly add the cold diazonium salt solution (from Step 1) to the cold alkaline phenol solution (from Step 2).

-

A brightly colored precipitate of this compound should form immediately. The color is typically yellow, orange, or red.[6]

-

Continue stirring the reaction mixture in the ice bath for 30–60 minutes to ensure the completion of the coupling reaction.[3]

Step 4: Isolation and Purification of the Product

-

Isolate the solid azo dye product by vacuum filtration using a Büchner funnel.[3]

-

Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

To further purify the crude product, perform recrystallization from a suitable solvent, such as ethanol.[3] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the chemical pathways and the experimental process.

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

Caption: Figure 2: Experimental Workflow.

Safety and Hazard Management

The synthesis of azo dyes involves hazardous materials, and strict safety protocols must be followed. The primary concern is the handling of diazonium salts, which are known to be thermally unstable and potentially explosive in their solid, dry state.[7][10]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (splash-resistant), and a lab coat.[8][11]

-

Ventilation: Conduct the experiment in a well-ventilated fume hood.[8]

-

Temperature Control: Strictly maintain the reaction temperature between 0–5 °C during the formation and use of the diazonium salt.[7] Higher temperatures can lead to rapid decomposition and the release of nitrogen gas.

-

Handling Diazonium Salts:

-

Never isolate diazonium salts in their solid form unless absolutely necessary and only on a very small scale (less than 0.75 mmol is recommended).[7][10]

-

Always use the diazonium salt solution immediately after its preparation.[12]

-

Avoid friction, grinding, or scratching of any solid diazonium compounds. Use plastic spatulas instead of metal ones.[7]

-

-

Quenching: Have a quenching agent, such as a solution of sulfamic acid or urea, readily available to destroy any excess nitrous acid or unreacted diazonium salt at the end of the reaction.[12]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By adhering to these protocols, the synthesis of this compound can be performed safely and efficiently, yielding a valuable compound for further research and application.

References

- 1. Azo coupling - Wikipedia [en.wikipedia.org]

- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Diazotisation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 4-Butyl-4'-hydroxyazobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Butyl-4'-hydroxyazobenzene (CAS No: 2496-21-1), a versatile organic intermediate with significant potential in materials science and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on closely related analogues and established spectroscopic principles, alongside a detailed, adaptable synthesis protocol.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Butyl-4'-hydroxyazobenzene. These predictions are derived from the analysis of analogous compounds, including (E)-4-((4-butylphenyl)diazenyl)-3,5-difluorophenol, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | Ar-H (ortho to -N=N-, butyl-substituted ring) |

| ~7.7-7.8 | d | 2H | Ar-H (ortho to -N=N-, hydroxyl-substituted ring) |

| ~7.3-7.4 | d | 2H | Ar-H (ortho to butyl group) |

| ~6.9-7.0 | d | 2H | Ar-H (ortho to -OH group) |

| ~5.0-6.0 | br s | 1H | -OH |

| ~2.6-2.7 | t | 2H | -CH₂- (benzylic) |

| ~1.5-1.7 | m | 2H | -CH₂- |

| ~1.3-1.5 | m | 2H | -CH₂- |

| ~0.9-1.0 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Ar-C (-OH) |

| ~150 | Ar-C (-N=N-) |

| ~148 | Ar-C (-N=N-) |

| ~145 | Ar-C (ipso, butyl-substituted) |

| ~129 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~116 | Ar-CH |

| ~35 | -CH₂- (benzylic) |

| ~33 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Butyl-4'-hydroxyazobenzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (phenolic) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium-Strong | Aliphatic C-H stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1440 | Medium | N=N stretch |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~840 | Strong | para-disubstituted C-H bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for 4-Butyl-4'-hydroxyazobenzene

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| ~350-360 | High | Ethanol | π → π* transition (trans-isomer) |

| ~440-450 | Low | Ethanol | n → π* transition (trans-isomer) |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of similar azobenzene derivatives and are expected to be highly applicable to 4-Butyl-4'-hydroxyazobenzene.

Synthesis of 4-Butyl-4'-hydroxyazobenzene

This procedure is based on the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.[1]

Materials:

-

4-butylaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ice

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: Dissolve 4-butylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-butylaniline solution, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Azo Coupling: In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous stirring. A colored precipitate of 4-Butyl-4'-hydroxyazobenzene should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Work-up and Purification: Collect the crude product by vacuum filtration and wash with cold water.

-

Dissolve the crude product in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Butyl-4'-hydroxyazobenzene.

Caption: Synthesis workflow for 4-Butyl-4'-hydroxyazobenzene.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Prepare a ~5-10 mg/mL solution of the purified product in the chosen deuterated solvent. Acquire ¹H and ¹³C spectra using standard acquisition parameters.

IR Spectroscopy:

-

Instrument: Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an attenuated total reflectance (ATR) accessory.

-

Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Instrument: Dual-beam UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade ethanol or acetonitrile.

-

Procedure: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M). Record the absorption spectrum over a range of 200-600 nm using a quartz cuvette.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data follows a logical workflow to confirm the structure of the synthesized 4-Butyl-4'-hydroxyazobenzene.

Caption: Logical flow for structural elucidation using spectroscopic data.

This guide provides researchers with the necessary theoretical and practical information to synthesize and characterize 4-Butyl-4'-hydroxyazobenzene, facilitating its application in further research and development.

References

photophysical properties of 4-(4-Butylphenylazo)phenol

An In-depth Technical Guide on the Photophysical Properties of 4-(4-Butylphenylazo)phenol

Disclaimer: Detailed, experimentally verified photophysical data for this compound is not extensively available in the reviewed public literature. This guide provides a comprehensive overview based on the well-characterized parent compound, 4-hydroxyazobenzene, and established principles for this class of molecules. The introduction of a butyl group, an alkyl substituent, is not expected to fundamentally alter the core photophysical behavior, and thus the data for the parent compound serves as a strong proxy.

Introduction

This compound, also known as 4-Butyl-4'-hydroxyazobenzene, is an organic compound belonging to the azo dye family. Its molecular structure features a central azo group (-N=N-) linking a butyl-substituted phenyl ring and a hydroxyl-substituted phenyl ring. This structure imparts photochromic properties, meaning it can undergo reversible changes in color upon exposure to light. Azo dyes are of significant interest in various fields, including materials science for applications in optical data storage and smart windows, and in chemical research as molecular switches and probes. The photophysical properties of these molecules, which govern their interaction with light, are crucial for their application. This guide details the synthesis and core photophysical characteristics of this compound, providing researchers and professionals with a foundational understanding and practical experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.

Experimental Protocol: Synthesis

Materials:

-

4-Butylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Phenol

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ethanol

-

Ice

-

Distilled water

Procedure:

-

Diazotization of 4-Butylaniline:

-

In a beaker, dissolve 4-butylaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt formed.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion.

-

-

Azo Coupling with Phenol:

-

In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored precipitate of this compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash it with cold distilled water to remove any unreacted salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Photophysical Properties

The photophysical properties of azo dyes are largely determined by the electronic transitions within the azobenzene chromophore. The presence of donor and acceptor groups on the phenyl rings, such as the hydroxyl and butyl groups in this case, can modulate these properties.

Data Presentation

The following table summarizes the key photophysical parameters for 4-hydroxyazobenzene, the parent compound of this compound. These values provide a reasonable estimate for the butyl-substituted derivative. The butyl group, being a weak electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption and emission spectra.

| Photophysical Parameter | Symbol | 4-hydroxyazobenzene (Parent Compound) | This compound (Estimated) |

| Absorption Maximum | λmax | ~350 nm | ~355-365 nm |

| Molar Extinction Coefficient | ε | Not specified | - |

| Emission Maximum | λem | Not specified | - |

| Fluorescence Quantum Yield | Φf | Generally low for azo dyes | Expected to be low (<0.1) |

| Excited-State Lifetime | τf | ps to ns range | ps to ns range |

Note: Azo dyes are known for their efficient non-radiative decay pathways, which often result in low fluorescence quantum yields.[1]

Experimental Protocols for Photophysical Characterization

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Materials and Equipment:

-

Synthesized this compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0.

-

Spectrum Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum for each diluted solution over a relevant wavelength range (e.g., 250-700 nm).[2]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, including the wavelength of maximum emission (λem).

Materials and Equipment:

-

Synthesized this compound solution

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission wavelength (a few nanometers longer than the λmax from the absorption spectrum).

-

Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum.

-

Scan the emission monochromator to obtain the fluorescence emission spectrum. The peak of this spectrum is the λem.

-

Relative Fluorescence Quantum Yield (Φf) Determination

Objective: To quantify the efficiency of the fluorescence process relative to a known standard.[3]

Materials and Equipment:

-

Solution of this compound

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield (Φx) of the sample can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) where:

-

Φ is the quantum yield

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

Subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

-

Excited-State Lifetime (τf) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Technique: Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.

Materials and Equipment:

-

Solution of this compound

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.

Procedure:

-

Instrument Setup: The sample is excited with a high-repetition-rate pulsed light source.

-

Data Acquisition: The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated many times, and the data is collected to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf).

Photophysical Characterization Workflow

Caption: Workflow for the photophysical characterization of this compound.

References

In-Depth Technical Guide to the Photoisomerization of 4-Butyl-4'-hydroxyazobenzene for Researchers and Drug Development Professionals

Introduction

4-Butyl-4'-hydroxyazobenzene is a photochromic molecule belonging to the azobenzene family, a class of compounds renowned for their ability to undergo reversible isomerization between two distinct geometric forms—trans and cis—upon exposure to light. This light-induced switching alters the molecule's shape, dipole moment, and absorption spectrum, making it a valuable component in the development of photoswitchable materials, molecular machines, and, increasingly, in the field of photopharmacology for light-activated drug delivery.[1] This technical guide provides a comprehensive overview of the core principles governing the trans-cis photoisomerization of 4-Butyl-4'-hydroxyazobenzene, including its photophysical properties, experimental protocols for its characterization, and its potential applications in modulating biological systems. While specific quantitative photophysical data for 4-Butyl-4'-hydroxyazobenzene is not extensively documented in publicly available literature, this guide will utilize data from closely related 4-alkyl-4'-hydroxyazobenzene analogues to provide illustrative examples and a framework for its empirical determination.

Core Principles of Photoisomerization

The photoisomerization of 4-Butyl-4'-hydroxyazobenzene is predicated on the absorption of photons, which triggers a conformational change around the central nitrogen-nitrogen double bond (N=N). The thermodynamically more stable trans isomer can be converted to the metastable cis isomer by irradiation with UV or visible light corresponding to its π-π* absorption band. The reverse process, from cis back to trans, can be induced by irradiation at a different wavelength (typically in the visible region, corresponding to the n-π* transition of the cis isomer) or can occur spontaneously through thermal relaxation in the dark.[2]

The presence of the hydroxyl (-OH) and butyl (-C4H9) groups on the phenyl rings influences the electronic and steric properties of the molecule, thereby affecting its absorption spectra, quantum yields of isomerization, and the rate of thermal back-isomerization. The hydroxyl group, in particular, can engage in hydrogen bonding, which can significantly impact the isomerization kinetics, especially in different solvent environments.[3][4]

Quantitative Photophysical Data (Illustrative)

Table 1: Spectroscopic Properties of 4-Ethyl-4'-hydroxyazobenzene

| Isomer | Absorption Maximum (λmax) for π-π* transition | Absorption Maximum (λmax) for n-π* transition | Molar Extinction Coefficient (ε) at π-π* λmax (M⁻¹cm⁻¹) |

| trans | ~350 nm | ~440 nm (weak) | ~20,000 |

| cis | ~320 nm | ~440 nm (stronger) | ~5,000 |

Note: The exact λmax and ε values are solvent-dependent.

Table 2: Photoisomerization Quantum Yields and Thermal Relaxation of 4-Ethyl-4'-hydroxyazobenzene

| Parameter | Solvent | Value |

| Quantum Yield (Φ) | ||

| Φ (trans → cis) | Ethanol | ~0.1-0.2 |

| Φ (cis → trans) | Ethanol | ~0.4-0.5 |

| Thermal Back-Isomerization | ||

| Half-life (t½) of cis isomer | Toluene | Several hours |

| Half-life (t½) of cis isomer | Ethanol | Minutes to seconds |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the photoisomerization properties of 4-Butyl-4'-hydroxyazobenzene.

Synthesis of 4-Butyl-4'-hydroxyazobenzene

A common synthetic route involves the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.[1]

Materials:

-

4-butylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ice

-

Suitable organic solvent (e.g., ethanol)

Procedure:

-

Dissolve 4-butylaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled 4-butylaniline solution while maintaining the low temperature to form the diazonium salt.

-

In a separate vessel, dissolve phenol in an aqueous solution of sodium hydroxide and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form.

-

Maintain the reaction at a low temperature for a few hours to ensure complete coupling.

-

Filter the crude product, wash it with cold water, and purify it by recrystallization from a suitable solvent like ethanol.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

UV-Vis Spectroscopic Analysis of Photoisomerization

This protocol allows for the determination of the absorption spectra of the trans and cis isomers and for monitoring the isomerization process.

Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Light source for irradiation (e.g., UV lamp with a specific filter for 365 nm, or a high-power LED)

-

Magnetic stirrer

Procedure:

-

Prepare a dilute solution of 4-Butyl-4'-hydroxyazobenzene in the solvent of interest (e.g., ethanol, toluene) with an absorbance maximum in the range of 0.5-1.0.

-

Record the initial absorption spectrum of the solution, which will be predominantly that of the trans isomer.

-

Irradiate the solution in the cuvette with a light source at a wavelength close to the λmax of the trans isomer's π-π* transition (e.g., 365 nm).

-

Periodically stop the irradiation and record the UV-Vis spectrum to observe the decrease in the trans isomer's absorption band and the corresponding changes in the spectrum due to the formation of the cis isomer.

-

Continue irradiation until a photostationary state is reached, where no further significant changes in the spectrum are observed. This spectrum represents a mixture of trans and cis isomers.

-

To observe the cis → trans isomerization, irradiate the solution at the λmax of the cis isomer's n-π* transition (e.g., ~440-450 nm) and monitor the spectral changes as the initial trans spectrum is recovered.

Determination of Thermal Back-Isomerization Kinetics

This experiment measures the rate at which the cis isomer thermally reverts to the trans isomer in the dark.

Procedure:

-

Generate a high concentration of the cis isomer by irradiating the sample solution as described above until the photostationary state is reached.

-

Quickly transfer the cuvette to the UV-Vis spectrophotometer, which should be kept in the dark.

-

Immediately begin recording the absorbance at the λmax of the trans isomer at regular time intervals.

-

Continue monitoring until the absorbance returns to its initial value.

-

The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t½) of the thermal isomerization.

Visualization of Workflows and Concepts

Experimental Workflow for Photoisomerization Analysis

Caption: Workflow for synthesis and photophysical analysis.

Conceptual Signaling Pathway for Photopharmacology

Caption: Light-activated control of a biological target.

Applications in Drug Development

The ability to control the structure of 4-Butyl-4'-hydroxyazobenzene with light opens up exciting possibilities in drug development. By incorporating this molecule into a drug candidate, it is possible to create a "photopharmaceutical" that can be activated at a specific site in the body with light, thereby reducing off-target side effects. The trans isomer could be designed to be biologically inactive, while the light-induced conversion to the cis isomer at the target tissue would "turn on" the drug's therapeutic effect. The thermal relaxation back to the inactive trans form provides a built-in deactivation mechanism. This approach offers unprecedented spatiotemporal control over drug activity, a key goal in modern pharmacology.

Conclusion

4-Butyl-4'-hydroxyazobenzene is a promising photoswitchable molecule with potential applications in materials science and medicine. While a comprehensive public dataset of its photophysical properties is yet to be established, this guide provides the necessary theoretical background and detailed experimental protocols for its characterization. The ability to undergo reversible trans-cis isomerization upon light irradiation makes it an attractive candidate for the development of novel light-responsive systems, including advanced drug delivery platforms. Further research to fully quantify its photoisomerization behavior in various environments will be critical to unlocking its full potential for these innovative applications.

References

An In-depth Technical Guide to the Thermal Stability of 4-(4-Butylphenylazo)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(4-Butylphenylazo)phenol, a substituted azobenzene derivative, belongs to a class of compounds known for their chromophoric properties and potential applications in various fields, including as intermediates in the synthesis of dyes, liquid crystals, and potentially pharmacologically active molecules.[1][2] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and suitability for various applications, particularly in drug development where processing and shelf-life are of paramount importance. Understanding the melting point, decomposition temperature, and the energetic changes associated with heating is crucial for safe handling and effective utilization.

Physicochemical Properties

A key indicator of the thermal stability of a crystalline solid is its melting point. For this compound, the reported melting point provides an initial threshold for its solid-state stability.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Butyl-4'-hydroxyazobenzene | |

| CAS Number | 2496-21-1 | |

| Molecular Formula | C₁₆H₁₈N₂O | N/A |

| Molecular Weight | 254.33 g/mol | N/A |

| Appearance | Light yellow to Amber to Dark green powder/crystal | |

| Melting Point | 77.0 - 82.0 °C |

Thermal Analysis Methodologies

To fully characterize the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the principal experimental techniques employed. The following sections detail the standard protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and the presence of volatile components.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (typically alumina or platinum).[3]

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of 600-800 °C.[5]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of mass loss is determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.[5]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, glass transitions, and decomposition enthalpies.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan (typically aluminum).[6] Hermetically seal the pan to contain any volatiles.

-

Reference Preparation: Prepare an empty, hermetically sealed DSC pan to be used as a reference.[7]

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[6]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above its melting point but below the onset of significant decomposition (e.g., 300 °C).[6]

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Identify any exothermic events that may indicate decomposition.

-

Predicted Thermal Decomposition Pathway

While specific pyrolysis studies on this compound are not available, insights into its thermal decomposition can be drawn from mass spectrometry fragmentation patterns of structurally similar 4-(phenylazo)phenols. The primary fragmentation is expected to occur at the C-N and N=N bonds of the azo group, which are typically the weakest bonds in the molecule.

The proposed thermal decomposition pathway is initiated by the homolytic cleavage of the C-N bond between the butylphenyl group and the azo nitrogen. This is followed by the loss of a stable nitrogen molecule (N₂), leading to the formation of various radical species that can then undergo further reactions.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Stability Assessment

The comprehensive evaluation of the thermal stability of this compound involves a logical sequence of experimental and analytical steps.

Caption: Experimental workflow for assessing the thermal stability.

Conclusion

This technical guide has outlined the key aspects of the thermal stability of this compound. While a definitive quantitative analysis awaits experimental investigation, the provided melting point data, detailed TGA and DSC protocols, and the inferred decomposition pathway offer a robust framework for researchers. The information presented herein is intended to facilitate a deeper understanding of the thermal properties of this compound and to guide future experimental work in the fields of drug development and materials science. It is strongly recommended that the experimental protocols detailed in this guide be followed to obtain specific TGA and DSC data for a comprehensive thermal stability profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Mesomorphic Behavior of 4-(4-Butylphenylazo)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the liquid crystalline phases of 4-(4-Butylphenylazo)phenol, a compound of interest in material science and potentially in drug delivery systems due to its responsive nature. This document provides a comprehensive overview of its thermal properties, detailed experimental protocols for its characterization, and logical visualizations of its phase transitions and experimental workflows.

Core Data Presentation

The liquid crystalline properties of this compound are characterized by distinct phase transitions upon heating and cooling. The following table summarizes the quantitative data obtained from differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

| Transition | Temperature (°C) | Method |

| Isotropic to Nematic (Cooling) | 134 | DSC |

| Nematic to Smectic (Cooling) | 126 | DSC |

| Smectic to Crystal (Cooling) | 122 | DSC |

| Crystal to Smectic (Heating) | 144 | POM |

| Smectic to Isotropic (Heating) | 160 | POM |

Experimental Protocols

The characterization of the liquid crystalline phases of this compound involves its synthesis followed by detailed thermal and optical analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazotization reaction followed by an azo coupling.[1]

Materials:

-

4-butylaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Phenol

-

Sodium bicarbonate

-

Ethanol

-

Water

Procedure:

-

Sodium nitrite is dissolved in water.

-

4-butylaniline is dissolved in a mixture of water and hydrochloric acid and cooled to 0-5 °C.

-

The sodium nitrite solution is added dropwise to the 4-butylaniline solution while maintaining the low temperature to form the diazonium salt.

-

After 30 minutes, a solution of phenol is added to the reaction mixture.

-

The reaction is allowed to proceed for 1 hour, after which the solution is made basic using a saturated solution of sodium bicarbonate, leading to the precipitation of a solid.

-

The precipitate is filtered and washed with distilled water.

-

The crude product is purified by recrystallization from ethanol to yield this compound.[2]

Characterization Techniques

DSC is employed to determine the temperatures and enthalpies of phase transitions.[3][4]

Protocol:

-

A small sample (typically 2-10 mg) of this compound is accurately weighed and hermetically sealed in an aluminum pan.[5] An empty sealed pan is used as a reference.[5]

-

The sample and reference pans are placed in the DSC instrument.

-

The sample is subjected to a controlled heating and cooling cycle, for instance, from room temperature to 180°C and back, at a constant rate (e.g., 10 °C/min).[4]

-

The heat flow to the sample is measured as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions.

-

The onset temperature of the peak is typically taken as the transition temperature.

POM is a crucial technique for identifying liquid crystal phases by observing their unique textures.[1][6]

Protocol:

-

A small amount of the this compound sample is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample, and it is heated on a hot stage to its isotropic liquid phase to ensure a thin, uniform film.

-

The sample is then cooled at a controlled rate while being observed through a polarized light microscope with crossed polarizers.

-

As the sample cools, the appearance of birefringent textures indicates the transition to a liquid crystalline phase. Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic textures.[4]

-

The temperatures at which these textures appear and change are recorded as the phase transition temperatures.

Visualizations

The following diagrams illustrate the experimental workflow and the phase behavior of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Phase transitions of this compound as a function of temperature.

References

Health and Safety Profile of 4-(4-Butylphenylazo)phenol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety information for 4-(4-Butylphenylazo)phenol (CAS No. 2496-21-1). Based on a thorough review of publicly accessible data, including Safety Data Sheets (SDS) from multiple suppliers, this document summarizes the current understanding of the toxicological and physicochemical properties of this compound. Notably, a significant lack of detailed, quantitative experimental data on the health and environmental effects of this compound was observed. The predominant information available from various chemical suppliers consistently classifies this substance as non-hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This guide presents the available data in a structured format to aid researchers and professionals in conducting informed risk assessments.

Chemical and Physical Properties

This compound is an organic compound characterized by an azo functional group linking a butyl-substituted phenyl ring to a phenol.[1] It typically appears as a light yellow to amber or dark green crystalline powder. The butyl group contributes to the molecule's hydrophobic nature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |